molecular formula C21H26O5 B025530 Macfarlandin B CAS No. 102396-22-5

Macfarlandin B

Cat. No. B025530
M. Wt: 358.4 g/mol
InChI Key: OMNZZWDXPDXHHJ-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macfarlandin B is a natural product that has been discovered recently. It is a polyketide-derived macrolide that has been isolated from the marine-derived Streptomyces sp. The compound has a unique structure that consists of a 26-membered macrolactone ring and a 12-membered macrolactam ring. Macfarlandin B has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

Scientific Research Applications

Antimicrobial Properties

  • Macfarlandins, including similar compounds like Macfarlandin D, have shown potent antimicrobial activities. For instance, Macfarlandin D exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis (de Oliveira et al., 2020).

Chemical Synthesis and Structural Analysis

  • The enantioselective total synthesis of Macfarlandin C, a spongian diterpenoid similar to Macfarlandin B, has been achieved. This synthesis is significant for understanding the structural and functional aspects of these compounds (Allred et al., 2020).
  • Another study detailed the synthesis and evaluation of Macfarlandin E's core structure, which is crucial for understanding its biological activity (Schnermann et al., 2010).

Golgi-Modifying Properties

  • Macfarlandin E, closely related to Macfarlandin B, has been identified for its unique ability to modify the Golgi structure in cells, impacting protein secretion without affecting the cytoskeleton (Schnermann et al., 2010).

Cancer Research

  • Compounds similar to Macfarlandin B, such as Acetyl-macrocalin B, have been studied for their anti-cancer properties. This compound has shown potential in suppressing tumor growth in esophageal squamous cell carcinoma (Wang et al., 2019).

Neuroprotection

  • Macamide B, another compound from the same family, has shown neuroprotective effects, suggesting potential therapeutic applications in brain damage and neurodegenerative diseases (Yang et al., 2021).

properties

CAS RN

102396-22-5

Product Name

Macfarlandin B

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate

InChI

InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1

InChI Key

OMNZZWDXPDXHHJ-CTNGQTDRSA-N

Isomeric SMILES

CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C

SMILES

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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